molecular formula C6H11ClO3 B076548 Ethyl 4-chloro-3-hydroxybutanoate CAS No. 10488-69-4

Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548
CAS No.: 10488-69-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the pharmaceutical industry. It is particularly significant in the synthesis of atorvastatin, a cholesterol-lowering drug. This compound is also utilized in the production of other pharmacologically important substances, such as 4-amino-3-hydroxybutyric acid .

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-3-hydroxybutanoate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes involved is alcohol dehydrogenase, which catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to this compound. This reaction is crucial for the production of enantiomerically pure compounds used in pharmaceuticals .

Additionally, this compound interacts with NADH-dependent reductases, which facilitate its conversion in various biosynthetic pathways. These interactions are characterized by high stereoselectivity and efficiency, making the compound an essential intermediate in the synthesis of chiral drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cholesterol synthesis and regulation. This compound also modulates cell signaling pathways related to oxidative stress and inflammation, which are critical in the development of cardiovascular diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenase, facilitating the reduction of carbonyl groups to hydroxyl groups. This enzymatic activity is essential for the synthesis of chiral intermediates used in drug production. Furthermore, this compound can inhibit certain enzymes involved in cholesterol biosynthesis, thereby reducing cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its biochemical activity for extended periods, making it suitable for use in various experimental setups. Its stability can be influenced by factors such as light exposure and the presence of oxidizing agents .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to effectively reduce cholesterol levels without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to liver damage and other adverse outcomes. Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenase and NADH-dependent reductases, facilitating its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the efficient synthesis of chiral intermediates. Additionally, this compound can influence the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This process often involves the use of biocatalysts such as carbonyl reductase and glucose dehydrogenase. The reaction typically occurs in an aqueous-organic solvent system, with optimized conditions to achieve high yield and enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of recombinant Escherichia coli strains that express the necessary enzymes for the reduction process. The biocatalytic process is scaled up in fermentors, where conditions such as enzyme activity and cell biomass are carefully controlled to maximize production efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl 4-chloro-3-hydroxybutanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 4-chloro-3-oxobutanoate
  • Ethyl 4-chloroacetoacetate
  • 4-amino-3-hydroxybutyric acid

Comparison: Ethyl 4-chloro-3-hydroxybutanoate is unique due to its high enantiomeric purity and its specific use as an intermediate in the synthesis of atorvastatin. Compared to similar compounds, it offers superior stereoselectivity and yield in biocatalytic processes .

Properties

IUPAC Name

ethyl 4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402594
Record name ethyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10488-69-4
Record name Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10488-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-3-hydroxybutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-3-hydroxybutanoate
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Synthesis routes and methods I

Procedure details

100 mM potassium phosphate buffer (pH 6.5), 139.8 mg NADH, 0.06 U (R)-2-octanol dehydrogenase from Candida utilis, and 0.5% 4-chloroacetoacetic acid ethyl ester were reacted overnight at 30° C. The optical purity of the 4-chloro-3-hydroxybutyric acid ethyl ester produced was determined in the same way as Example 32. As a result, 4-chloro-3-hydroxybutyric acid ethyl ester produced by this invention was more than 97% ee of S form.
Name
potassium phosphate
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139.8 mg
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume stainless steel-made autoclave whose atmosphere had been replaced with nitrogen were charged 8.23 g (50 mmoles) of ethyl 4-chloroacetoacetate and 20 ml of ethanol. To the mixture was added 84 mg (0.05 mmole) of Ru2Cl4 ((-)-BINAP)2 (C2H5)3N, and the mixture was heated to 100° C. When the temperature reached 100° C., 100 kg/cm2 of hydrogen was introduced into the autoclave, and the mixture was stirred under heating. After cooling to room temperature, the reaction mixture was taken out, and the ethanol was removed by distillation. Distillation of the residue gave 8.07 g (97) of ethyl 4-chloro-3-hydroxybutyrate having a boiling point of 74°-75° C./l mmHg).
[Compound]
Name
stainless steel
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8.23 g
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20 mL
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[Compound]
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Ru2Cl4 ((-)-BINAP)2 (C2H5)3N
Quantity
84 mg
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

The resulting product was esterified with (R)α-methoxy-α-trifluoromethylphenylacetyl chloride, and the ester was analyzed by HPLC. From the area ratio of the chromatogram, the optical yield of the product was found to be 97.2% ee.
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Synthesis routes and methods IV

Procedure details

Ozone was introduced into a mixture of 225.5 mg (1 mmol) of (+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one (96% ee) obtained in Example 4 and 20 ml of methanol at -78° C. for 5 hours, and 2 ml of dimethyl sulfide were added thereto, followed by stirring at the same temperature for 2 hours. The temperature was gradually returned to room temperature, and the solution was then stirred for 5 hours. Afterward, the solvent was distilled off, and the resultant residue was then dissolved in ethanol. 3 drops of concentrated sulfuric acid were added thereto, and the solution was then heated at 80° C. for 30 minutes. Next, ethanol was distilled off, and the residue was diluted with water. The solution was extracted with dichloromethane and then dried over anhydrous sodium sulfate, and the solvent was distilled off and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 109.4 mg (yield 66%) of (+)-ethyl 4-chloro-3-hydroxybutanoate.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
Quantity
225.5 mg
Type
reactant
Reaction Step One
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20 mL
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reactant
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2 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-3-hydroxybutanoate
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